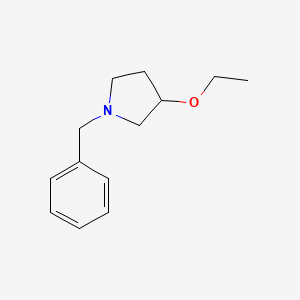

1-Benzyl-3-ethoxypyrrolidine

Description

BenchChem offers high-quality 1-Benzyl-3-ethoxypyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-3-ethoxypyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzyl-3-ethoxypyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-2-15-13-8-9-14(11-13)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBAGWFZYAAHGQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Benzyl-3-ethoxypyrrolidine synthesis pathways

An In-Depth Technical Guide to the Synthesis of 1-Benzyl-3-ethoxypyrrolidine

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 1-benzyl-3-ethoxypyrrolidine, a substituted pyrrolidine derivative of interest in medicinal chemistry and drug development. The primary focus of this document is to detail scientifically robust and validated methodologies, offering insights into the mechanistic underpinnings and critical experimental parameters. The synthesis of the key precursor, 1-benzyl-3-pyrrolidinol, is explored through multiple routes, followed by its conversion to the target ether via O-alkylation. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, providing both theoretical grounding and practical, step-by-step protocols.

Introduction and Retrosynthetic Analysis

The pyrrolidine ring is a fundamental scaffold in a vast array of biologically active compounds and natural products.[1][2] Functionalization of this core structure allows for the fine-tuning of pharmacological properties. 1-Benzyl-3-ethoxypyrrolidine is a derivative that combines the pyrrolidine core with a benzyl protecting group on the nitrogen and an ethoxy group at the C-3 position. The benzyl group is a common protecting group for secondary amines, and its introduction is a well-established synthetic transformation.[3][4] The ethoxy group can modulate the polarity and hydrogen bonding capabilities of the molecule, potentially influencing its biological activity and pharmacokinetic profile.

A logical retrosynthetic analysis of 1-benzyl-3-ethoxypyrrolidine points to the disconnection of the ether bond, identifying 1-benzyl-3-pyrrolidinol as the immediate and crucial precursor. This approach leverages the well-established Williamson ether synthesis for the final ether formation.[5][6][7]

This guide will first detail the synthesis of the key intermediate, 1-benzyl-3-pyrrolidinol, and then describe its subsequent conversion to the final product.

Synthesis of the Key Intermediate: 1-Benzyl-3-pyrrolidinol

The synthesis of 1-benzyl-3-pyrrolidinol (also known as N-benzyl-3-hydroxypyrrolidine) is a critical step.[8][9][10] Two primary and reliable pathways are presented here: the reduction of 1-benzyl-3-pyrrolidinone and the direct benzylation of 3-hydroxypyrrolidine.

Pathway A: Reduction of 1-Benzyl-3-pyrrolidinone

This pathway involves the initial synthesis of the N-benzylated ketone, 1-benzyl-3-pyrrolidinone, followed by its reduction to the corresponding alcohol. This ketone is a valuable intermediate for various drug syntheses.

Step 1: Synthesis of 1-Benzyl-3-pyrrolidinone

A common method for the synthesis of N-substituted 3-pyrrolidinones involves a Dieckmann condensation of a diester precursor.[1][11] A multi-step synthesis starting from benzylamine and ethyl acrylate is outlined in the literature.[11]

-

Michael Addition: Benzylamine is reacted with ethyl acrylate to form ethyl 3-(benzylamino)propanoate.

-

N-Alkylation: The secondary amine is then alkylated with ethyl chloroacetate to yield the diester, ethyl 3-(benzyl(2-ethoxy-2-oxoethyl)amino)propanoate.

-

Dieckmann Condensation: The diester undergoes an intramolecular cyclization in the presence of a strong base like sodium ethoxide to form ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate.

-

Hydrolysis and Decarboxylation: The resulting β-keto ester is hydrolyzed and decarboxylated under acidic conditions to yield 1-benzyl-3-pyrrolidinone.[11]

Step 2: Reduction to 1-Benzyl-3-pyrrolidinol

The ketone functionality of 1-benzyl-3-pyrrolidinone can be readily reduced to the secondary alcohol using a variety of reducing agents. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is a common, cost-effective, and experimentally straightforward choice for this transformation.

Experimental Protocol: Reduction of 1-Benzyl-3-pyrrolidinone

-

Dissolution: Dissolve 1-benzyl-3-pyrrolidinone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0-5 °C. The causality for the slow addition is to control the exothermic reaction and prevent side reactions.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of acetone or dilute hydrochloric acid until the effervescence ceases.

-

Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield pure 1-benzyl-3-pyrrolidinol.

Pathway B: Direct Benzylation of 3-Hydroxypyrrolidine

An alternative and often more direct route is the N-alkylation of commercially available 3-hydroxypyrrolidine with a benzylating agent like benzyl chloride or benzyl bromide.

This reaction is a standard nucleophilic substitution where the secondary amine of the pyrrolidine ring acts as the nucleophile. A base is required to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product.

Sources

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. nbinno.com [nbinno.com]

- 9. lookchem.com [lookchem.com]

- 10. 1-Benzyl-3-Hydroxypyrrolidine, China 1-Benzyl-3-Hydroxypyrrolidine Manufacturers, China 1-Benzyl-3-Hydroxypyrrolidine Suppliers - leochem [chinachemnet.com]

- 11. CN102060743A - Method for preparing N-benzyl-3-pyrrolidone - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-3-ethoxypyrrolidine

A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:

Extensive research for specific, experimentally-derived physicochemical data on 1-Benzyl-3-ethoxypyrrolidine has revealed a significant gap in publicly accessible scientific literature and databases. This includes a lack of a registered CAS number, which typically indicates a compound that is not widely synthesized or characterized.

In the spirit of providing a valuable and technically sound resource, this guide will instead focus on a closely related and well-documented analogue: 1-Benzyl-3-pyrrolidinone . The structural similarity, differing only by the substituent at the 3-position (a ketone in place of an ethoxy group), makes 1-Benzyl-3-pyrrolidinone a relevant and instructive proxy. The methodologies and principles outlined herein for the characterization of 1-Benzyl-3-pyrrolidinone are directly applicable to the future study of 1-Benzyl-3-ethoxypyrrolidine.

This guide is structured to provide a comprehensive understanding of the core physicochemical properties of 1-Benzyl-3-pyrrolidinone, offering field-proven insights and detailed experimental protocols to empower your research and development endeavors.

Part 1: Core Physicochemical Profile of 1-Benzyl-3-pyrrolidinone

1-Benzyl-3-pyrrolidinone is a versatile intermediate in organic synthesis, frequently utilized as a precursor in the development of various biologically active molecules.[1][2] Its core structure, comprising a pyrrolidinone ring N-substituted with a benzyl group, imparts a unique combination of polarity and lipophilicity, influencing its behavior in both chemical reactions and biological systems.

Structural and Molecular Data

A fundamental understanding of a compound's properties begins with its molecular structure and associated identifiers.

| Property | Value | Source |

| IUPAC Name | 1-benzylpyrrolidin-3-one | [3] |

| CAS Number | 775-16-6 | [1] |

| Molecular Formula | C₁₁H₁₃NO | [3] |

| Molecular Weight | 175.23 g/mol | [3] |

| Canonical SMILES | O=C1CCN(C1)Cc2ccccc2 | [1] |

| InChI | 1S/C11H13NO/c13-11-6-7-12(9-11)8-10-4-2-1-3-5-10/h1-5H,6-9H2 | [1] |

digraph "1-Benzyl-3-pyrrolidinone Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,0!"]; C2 [label="C", pos="-0.7,-0.7!"]; C3 [label="C", pos="0,-1.4!"]; C4 [label="C", pos="1.4,-1.4!"]; C5 [label="C", pos="1.4,0!"]; O6 [label="O", pos="-1.4,-1.4!"]; C7 [label="C", pos="-1.4,0.7!"]; C8 [label="C", pos="-2.1,1.4!"]; C9 [label="C", pos="-2.8,0.7!"]; C10 [label="C", pos="-3.5,1.4!"]; C11 [label="C", pos="-3.5,2.8!"]; C12 [label="C", pos="-2.8,3.5!"]; C13 [label="C", pos="-2.1,2.8!"];

// Edges for bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C2 -- O6 [style=double]; N1 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C8; }

Caption: Chemical structure of 1-Benzyl-3-pyrrolidinone.

Key Physicochemical Parameters

The following table summarizes the essential physicochemical properties of 1-Benzyl-3-pyrrolidinone, which are critical for predicting its behavior in various experimental and physiological conditions.

| Property | Value | Conditions | Source |

| Appearance | Colorless to pale yellow liquid | - | [2] |

| Boiling Point | 77 °C | at 0.01 mmHg | [1] |

| Density | 1.091 g/mL | at 25 °C | [1] |

| Refractive Index | 1.539 | at 20 °C | [1] |

| Solubility | Soluble in organic solvents | - | [2] |

Part 2: Spectroscopic and Analytical Characterization

Spectroscopic data provides the fingerprint of a molecule, confirming its identity and purity. The following sections detail the expected spectral characteristics of 1-Benzyl-3-pyrrolidinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for structural elucidation. While specific peak assignments can vary slightly based on the solvent and instrument, the general spectral features are consistent.

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons of the benzyl group, the benzylic methylene protons, and the protons of the pyrrolidinone ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbonyl carbon, the aromatic carbons, the benzylic carbon, and the aliphatic carbons of the pyrrolidinone ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 1-Benzyl-3-pyrrolidinone, the key diagnostic absorption band is the strong carbonyl (C=O) stretch, typically observed in the range of 1700-1750 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of 1-Benzyl-3-pyrrolidinone is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 175).

Part 3: Experimental Protocols for Physicochemical Property Determination

The following protocols are standard methodologies for the experimental determination of key physicochemical properties. These are presented to guide the researcher in generating empirical data for novel compounds like 1-Benzyl-3-ethoxypyrrolidine.

Protocol 1: Determination of Boiling Point at Reduced Pressure

Rationale: Many organic compounds decompose at their atmospheric boiling points. Vacuum distillation allows for boiling at a lower temperature, preventing thermal degradation.

Methodology:

-

Apparatus Setup: Assemble a short-path distillation apparatus.

-

Sample Preparation: Place a small volume of the purified compound in the distillation flask with a magnetic stir bar.

-

Vacuum Application: Connect the apparatus to a vacuum pump and a pressure gauge.

-

Heating: Gently heat the distillation flask in a heating mantle while stirring.

-

Data Collection: Record the temperature at which the liquid boils and condenses as a steady stream, along with the corresponding pressure.

Caption: Workflow for Boiling Point Determination.

Protocol 2: Determination of Density

Rationale: Density is a fundamental physical property that is useful for substance identification and for converting between mass and volume.

Methodology:

-

Tare Pycnometer: Accurately weigh a clean, dry pycnometer.

-

Fill with Sample: Fill the pycnometer with the sample, ensuring no air bubbles are present.

-

Equilibrate Temperature: Place the filled pycnometer in a constant temperature water bath (e.g., 25 °C) until thermal equilibrium is reached.

-

Weigh Filled Pycnometer: Dry the outside of the pycnometer and weigh it accurately.

-

Determine Volume: Repeat the procedure with deionized water to determine the exact volume of the pycnometer.

-

Calculate Density: Density = (mass of sample) / (volume of pycnometer).

Protocol 3: Determination of Refractive Index

Rationale: The refractive index is a characteristic property of a substance and is a sensitive measure of its purity.

Methodology:

-

Calibrate Refractometer: Calibrate the Abbe refractometer using a standard of known refractive index.

-

Apply Sample: Place a few drops of the sample on the prism of the refractometer.

-

Measure Refractive Index: Close the prism and adjust the instrument to bring the dividing line into sharp focus on the crosshairs.

-

Record Data: Read the refractive index from the scale and record the temperature.

Part 4: Synthesis and Relevance in Drug Development

1-Benzyl-3-pyrrolidinone serves as a key starting material in the synthesis of a variety of compounds with potential therapeutic applications. For instance, it can be a precursor for the synthesis of chiral 1-benzyl-3-hydroxypyrrolidine, an important intermediate for various drugs.[1] The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.

The synthesis of 1-Benzyl-3-pyrrolidinone itself can be achieved through various routes, including the cyclization of appropriate precursors. One patented method involves the synthesis of ethyl 3-benzylaminopropionate, followed by further reactions and cyclization to yield the target compound.[4]

Caption: Simplified Synthetic Pathway to 1-Benzyl-3-pyrrolidinone.

References

-

1-Benzyl-3-pyrrolidinone | C11H13NO | CID 69890 - PubChem. Available at: [Link]

- CN102060743A - Method for preparing N-benzyl-3-pyrrolidone - Google Patents.

-

1-Benzyl-3-pyrrolidone - Chem-Impex. Available at: [Link]

- Synthesis, 2224-2224 (2006)

- Facile synthesis of 3-arylpyrroles by tandem Suzuki-dehydrogenation reaction. Lee C-W and Chung YJ. Tetrahedron Letters, 41(18), 3423-3425 (2000)

- Practical synthetic process for enantiopure 1-benzyl-3-hydroxypyrrolidine. Morimoto M and Sakai K. Tetrahedron Asymmetry, 19(12), 1465-1469 (2008)

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Development of a robust QSAR model to predict the affinity of pyrrolidine analogs for dipeptidyl peptidase IV (DPP- IV) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pyrrolidine (CAS 123-75-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

A Technical Guide to 1-Benzyl-3-pyrrolidinone: Synthesis, Properties, and Applications in Drug Discovery

A Note on the Target Compound: Initial searches for "1-Benzyl-3-ethoxypyrrolidine" did not yield a specific CAS number or extensive technical data, suggesting it is a less common or potentially novel compound. This guide will instead focus on the closely related and synthetically crucial precursor, 1-Benzyl-3-pyrrolidinone . This versatile ketone serves as a foundational building block for a wide array of substituted pyrrolidines, making it a compound of significant interest to researchers and drug development professionals.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone in medicinal chemistry.[1][2] Its prevalence in FDA-approved drugs stems from its ability to introduce three-dimensionality and favorable physicochemical properties into a molecule, enhancing interactions with biological targets.[2] The N-benzyl group, in particular, offers a lipophilic anchor and a means of protecting the pyrrolidine nitrogen during synthesis. 1-Benzyl-3-pyrrolidinone, with its reactive ketone functionality, is a key intermediate for introducing diverse substituents at the 3-position of the pyrrolidine ring, enabling the exploration of a broad chemical space in drug discovery programs.

Physicochemical Properties and Identification

A comprehensive understanding of a compound's physical and chemical characteristics is paramount for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 775-16-6 | [3] |

| Molecular Formula | C₁₁H₁₃NO | [3][4] |

| Molecular Weight | 175.23 g/mol | [3][4] |

| Appearance | Colorless to light yellow liquid | Chem-Impex |

| Boiling Point | 77 °C at 0.01 mmHg | |

| Density | 1.091 g/mL at 25 °C | |

| Refractive Index | n20/D 1.539 | |

| SMILES String | O=C1CCN(C1)Cc2ccccc2 | |

| InChI Key | DHGMDHQNUNRMIN-UHFFFAOYSA-N |

Synthesis of 1-Benzyl-3-pyrrolidinone: A Step-by-Step Protocol

The synthesis of 1-benzyl-3-pyrrolidinone can be achieved through various routes. A common and effective method involves a multi-step process starting from the Michael addition of benzylamine to ethyl acrylate, followed by cyclization and decarboxylation.[5]

Synthesis Workflow Diagram

Sources

- 1. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Benzyl-3-pyrrolidinone 98 775-16-6 [sigmaaldrich.com]

- 4. 1-Benzyl-3-pyrrolidinone | C11H13NO | CID 69890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN102060743A - Method for preparing N-benzyl-3-pyrrolidone - Google Patents [patents.google.com]

1-Benzyl-3-ethoxypyrrolidine: A Privileged Scaffold with Untapped Potential in Medicinal Chemistry

A Senior Application Scientist's Perspective on a Promising, Yet Unexplored, Chemical Entity

Introduction: The Allure of the Pyrrolidine Ring in Drug Discovery

The five-membered pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of natural products and FDA-approved pharmaceuticals.[1][2][3] Its non-planar, sp³-hybridized nature provides a three-dimensional architecture that is ideal for intricate interactions with biological targets, a significant advantage over flat, aromatic systems.[1] This conformational flexibility allows for the precise spatial orientation of substituents, which can lead to highly potent and selective interactions with enzymes and receptors.[1] The pyrrolidine nucleus is a key component in drugs with a wide array of therapeutic applications, including antiviral, anticancer, anti-inflammatory, and anticonvulsant agents.[2]

This guide delves into the prospective medicinal chemistry applications of a specific, yet underexplored, derivative: 1-Benzyl-3-ethoxypyrrolidine . While direct research on this compound is not yet prevalent in the literature, its structural components—a benzyl-protected nitrogen, a chiral center at the 3-position, and an ether linkage—suggest a rich potential for biological activity. By examining structurally analogous compounds and established synthetic methodologies, we can construct a compelling rationale for the investigation of 1-benzyl-3-ethoxypyrrolidine as a novel scaffold for drug discovery.

Synthetic Strategy: A Plausible Route to 1-Benzyl-3-ethoxypyrrolidine

The synthesis of 1-Benzyl-3-ethoxypyrrolidine can be logically approached from the readily available precursor, 1-benzyl-3-hydroxypyrrolidine. The key transformation is the etherification of the secondary alcohol at the 3-position. The Williamson ether synthesis is a classic and reliable method for this purpose.[4][5][6][7][8]

Proposed Synthetic Pathway

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 4. gold-chemistry.org [gold-chemistry.org]

- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. youtube.com [youtube.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

A Prospective Analysis of 1-Benzyl-3-ethoxypyrrolidine: A Technical Guide to Unveiling its Biological Potential

This technical guide provides a comprehensive framework for investigating the biological activity of the novel chemical entity, 1-Benzyl-3-ethoxypyrrolidine. While direct biological data for this specific molecule is not yet publicly available, this document leverages structure-activity relationships from closely related analogues to hypothesize potential therapeutic applications and outlines a detailed, field-proven research program for its evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the untapped potential of this promising scaffold.

Introduction: The Therapeutic Promise of the Benzyl-Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational flexibility and ability to present substituents in distinct spatial orientations allow for fine-tuning of interactions with biological targets. The addition of a benzyl group often enhances lipophilicity, facilitating passage across biological membranes, and can engage in crucial π-π stacking or hydrophobic interactions within protein binding pockets.

While 1-Benzyl-3-ethoxypyrrolidine remains unexplored, its structural cousins have demonstrated a remarkable breadth of biological activities, suggesting a high probability of discovering novel pharmacology. Analogues have shown potential in treating neurological disorders by modulating neurotransmitter systems[1], exhibiting pro-apoptotic activity in cancer cells through caspase-3 activation[2][3], and acting as histone deacetylase (HDAC) inhibitors[4][5]. Furthermore, variations of the benzyl-pyrrolidine core have yielded potent anticonvulsants by modulating the glutamate transporter EAAT2[6][7][8][9][10] and have shown antagonism at the Nociceptin/orphanin FQ peptide (NOP) receptor, a target for pain and other CNS disorders[11]. The parent compounds, 1-Benzyl-2-pyrrolidinone and 1-Benzyl-3-pyrrolidinone, are widely utilized as versatile intermediates in the synthesis of these and other pharmaceutical agents[12][13].

This guide, therefore, serves as a roadmap for the systematic investigation of 1-Benzyl-3-ethoxypyrrolidine, from initial hypothesis generation to preclinical evaluation.

Hypothesized Biological Activities and Therapeutic Targets

Based on the established activities of structurally related molecules, we can postulate several high-priority avenues for investigation for 1-Benzyl-3-ethoxypyrrolidine. The presence of the benzyl group and the pyrrolidine core, coupled with the specific 3-ethoxy substitution, provides a unique chemical architecture that may confer novel selectivity or potency at various targets.

Table 1: Hypothesized Targets and Rationale

| Therapeutic Area | Potential Molecular Target(s) | Rationale based on Structural Analogues |

| Neuroscience | Neurotransmitter Transporters (e.g., DAT, SERT, NET), NOP Receptor, Glutamate Transporter (EAAT2) | 1-Benzyl-3-(ethylamino)pyrrolidine modulates neurotransmitter systems[1]. Other analogues show NOP receptor antagonism[11] and EAAT2 modulation[6][7][14][8][9][10]. The 3-ethoxy group may alter selectivity compared to the 3-amino or 3-hydroxy substituents of active analogues. |

| Oncology | Caspase-3, Histone Deacetylases (HDACs) | 1-benzyl-pyrrolidine-3-ol analogues are pro-apoptotic via caspase-3 activation[2][3]. Other related structures act as HDAC inhibitors[4][5]. The ethoxy group could influence binding site interactions and cellular permeability. |

| Inflammatory Diseases | Cytosolic Phospholipase A2α (cPLA2α) | 1-Benzylindole derivatives have shown inhibitory activity against cPLA2α, a key enzyme in the inflammatory cascade[15]. The benzyl-pyrrolidine core could mimic this interaction. |

Proposed Research Workflow: From Hypothesis to In Vitro Proof-of-Concept

A phased, multi-pronged screening approach is recommended to efficiently probe the hypothesized biological activities of 1-Benzyl-3-ethoxypyrrolidine. The following workflow is designed to maximize data generation while conserving resources.

Phase 1: Primary In Vitro Screening

The initial phase focuses on broad screening against the high-priority target classes identified in Table 1.

Experimental Protocols:

-

Neurotransmitter Transporter Profiling:

-

Assay: Radioligand binding assays for Dopamine Transporter (DAT), Serotonin Transporter (SERT), and Norepinephrine Transporter (NET).

-

Methodology:

-

Prepare cell membrane homogenates from cell lines stably expressing the human transporter of interest.

-

Incubate the membranes with a known radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) in the presence of varying concentrations of 1-Benzyl-3-ethoxypyrrolidine (e.g., 1 nM to 100 µM).

-

After incubation, separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Determine the IC₅₀ value by non-linear regression analysis of the competition binding data.

-

-

-

Caspase-3 Activation Assay:

-

Assay: Fluorometric assay for caspase-3 activity in a relevant cancer cell line (e.g., HL-60 promyelocytic leukemia cells, based on analogue data[2][3]).

-

Methodology:

-

Culture HL-60 cells to a density of 1 x 10⁶ cells/mL.

-

Treat cells with varying concentrations of 1-Benzyl-3-ethoxypyrrolidine (e.g., 1 µM to 50 µM) for 24 hours. Include a known apoptosis inducer (e.g., staurosporine) as a positive control.

-

Lyse the cells and incubate the lysate with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).

-

Measure the fluorescence generated by the cleavage of the substrate using a microplate reader (Excitation/Emission ~350/450 nm).

-

Quantify the fold-increase in caspase-3 activity relative to untreated control cells.

-

-

-

HDAC Inhibition Assay:

-

Assay: Commercially available colorimetric or fluorometric HDAC activity assay kit.

-

Methodology:

-

Follow the manufacturer's protocol. Typically, this involves incubating a broad-spectrum HDAC enzyme preparation with a substrate and varying concentrations of 1-Benzyl-3-ethoxypyrrolidine.

-

A developer is then added to generate a fluorescent or colorimetric signal that is inversely proportional to HDAC activity.

-

Measure the signal using a microplate reader.

-

Calculate the IC₅₀ value for HDAC inhibition.

-

-

Caption: "Hit-to-Lead" workflow for promising active compounds.

Conclusion

1-Benzyl-3-ethoxypyrrolidine represents a novel and intriguing chemical entity with significant, albeit currently unexplored, therapeutic potential. By leveraging the known biological activities of its structural analogues, a rational and efficient research program can be designed to systematically uncover its pharmacological profile. The workflows and protocols detailed in this guide provide a robust framework for academic and industrial researchers to embark on the discovery of what could be a next-generation therapeutic agent. The journey from a novel molecule to a life-changing medicine begins with the foundational, hypothesis-driven exploration outlined herein.

References

-

Wobst, I., et al. (2020). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. MedChemComm, 11(2), 346-364. [Link] [15]20. 1-Benzyl-3-pyrrolidinone. PubChem. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. researchmgt.monash.edu [researchmgt.monash.edu]

- 4. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 5. researchgate.net [researchgate.net]

- 6. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 7. (Open Access) Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo (2022) | Michał Abram | 16 Citations [scispace.com]

- 8. Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. 1-Benzyl-N-[3-[spiroisobenzofuran-1(3H),4'-piperidin-1-yl]propyl]pyrrolidine-2-carboxamide (Compound 24) antagonizes NOP receptor-mediated potassium channel activation in rat periaqueductal gray slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. China Intermediates 1-Benzyl-2-pyrrolidinone for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 13. 1-Benzyl-3-pyrrolidinone | C11H13NO | CID 69890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability - PMC [pmc.ncbi.nlm.nih.gov]

A Strategic Framework for Elucidating the Mechanism of Action of 1-Benzyl-3-ethoxypyrrolidine

Abstract

1-Benzyl-3-ethoxypyrrolidine represents a novel chemical entity for which no public data on biological activity or mechanism of action (MOA) currently exists. This technical guide presents a comprehensive, scientifically rigorous framework for the systematic investigation of this compound's pharmacological profile. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently found in drugs targeting the central nervous system (CNS).[1][2][3] This document outlines a multi-phase research program, beginning with broad, unbiased screening and computational prediction, followed by specific target validation, and culminating in cellular and conceptual in vivo studies. Each proposed experimental stage is designed to be self-validating, providing a logical, stepwise path to confidently elucidate the compound's MOA. This guide is intended for researchers, scientists, and drug development professionals tasked with characterizing novel chemical entities.

Introduction: The Challenge of a Novel Chemical Entity

The compound 1-benzyl-3-ethoxypyrrolidine contains structural motifs—a pyrrolidine core and a benzyl group—that are common in a wide range of pharmacologically active agents, particularly those with CNS activity.[4][5] The pyrrolidine ring is a key component of many natural alkaloids and synthetic drugs, valued for its ability to confer favorable physicochemical properties and act as a pharmacophore.[6] However, without empirical data, any discussion of its MOA is purely speculative.

The primary objective of this guide is to move beyond speculation by establishing a robust, multi-pronged investigational strategy. We will detail a logical workflow designed to first identify any biological activity, then pinpoint a specific molecular target, validate this interaction, and finally, characterize the functional consequences of this engagement. This process is designed to build a coherent and evidence-based narrative of the compound's MOA from first principles.

Phase I: Target Discovery and Initial Profiling

The initial phase is designed as a broad funnel to capture any potential biological activity and suggest primary target candidates. This is achieved by combining computational prediction with high-throughput experimental screening.

In Silico Target Prediction

Causality: Before committing to resource-intensive wet-lab experiments, computational methods can efficiently scan vast biological target space based on the compound's structure.[7][8] By comparing 1-benzyl-3-ethoxypyrrolidine to databases of known ligands, we can generate a ranked list of probable protein targets, providing an invaluable hypothesis-generating starting point.[9][10]

Methodology:

-

Structure Preparation: Generate a 3D conformer of 1-benzyl-3-ethoxypyrrolidine.

-

Similarity Searching: Utilize platforms like SwissTargetPrediction, SuperPred, or ChEMBL to identify known proteins that are targeted by structurally similar compounds.

-

Target Prioritization: Analyze the output, prioritizing targets that appear across multiple prediction platforms and belong to physiologically relevant classes (e.g., GPCRs, ion channels, kinases).

Caption: Workflow for in silico target prediction.

Broad Phenotypic Screening

Causality: An unbiased phenotypic screen is critical to determine if the compound exerts any measurable effect on living cells, independent of the in silico predictions. A cytotoxicity/viability screen across a diverse panel of human cell lines (e.g., the NCI-60 panel) can reveal cell-type-specific sensitivities, offering clues to the underlying mechanism.[11]

Protocol: Cell Viability Assay (CellTiter-Glo®)

-

Cell Plating: Seed cells from various tissue origins (e.g., lung, breast, colon, CNS) into 96-well plates at their optimal densities and allow them to adhere overnight.

-

Compound Treatment: Prepare a 10-point serial dilution of 1-benzyl-3-ethoxypyrrolidine (e.g., from 100 µM to 5 nM). Add the compound dilutions to the cells. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

-

Incubation: Incubate plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

Lysis & Luminescence Reading: Equilibrate plates to room temperature. Add CellTiter-Glo® Reagent, which lyses cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

-

Data Analysis: Measure luminescence on a plate reader. Normalize the data to vehicle controls and plot a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line.

Table 1: Hypothetical Phenotypic Screening Data

| Cell Line | Tissue of Origin | IC₅₀ (µM) |

| A549 | Lung Carcinoma | > 100 |

| MCF-7 | Breast Adenocarcinoma | > 100 |

| SH-SY5Y | Neuroblastoma | 12.5 |

| U-87 MG | Glioblastoma | 8.9 |

| HEK293 | Embryonic Kidney | > 100 |

This hypothetical result, showing selective activity against neuronal cell lines, would strongly suggest a CNS-related target.

Broad Target Binding Screen

Causality: To rapidly identify potential molecular targets, the compound should be screened against a large, diverse panel of known receptors, ion channels, transporters, and enzymes. Commercial services (e.g., Eurofins SafetyScreen, IQVIA) offer standardized radioligand binding assays that provide a cost-effective and comprehensive initial assessment.[12][13][14][15]

Methodology: A single high concentration (e.g., 10 µM) of 1-benzyl-3-ethoxypyrrolidine is incubated with membrane preparations or purified proteins in the presence of a known radioligand for each specific target. The ability of the compound to displace the radioligand is measured. A significant reduction (>50%) in radioligand binding indicates a potential interaction.

Phase II: Target Validation and Mechanistic Elucidation

Hypothetical Scenario: For the remainder of this guide, we will assume that the Phase I screens yielded a convergent result: the in silico analysis predicted affinity for dopamine receptors, and the broad binding screen revealed >70% inhibition of radioligand binding to the Dopamine D2 Receptor (DRD2) .

Confirmatory Binding Assays

Causality: The initial binding "hit" must be validated to confirm the interaction and quantify the compound's binding affinity. A competitive radioligand binding assay will generate a full inhibition curve, allowing for the precise calculation of the inhibition constant (Kᵢ).[16][17]

Protocol: DRD2 Competitive Radioligand Binding Assay

-

Materials:

-

Membrane homogenates from CHO or HEK293 cells stably expressing human DRD2.

-

Radioligand: [³H]-Spiperone (a high-affinity DRD2 antagonist).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Unlabeled Competitor: Haloperidol (for defining non-specific binding).

-

-

Assay Setup: In a 96-well plate, combine the DRD2 membranes, a fixed concentration of [³H]-Spiperone (near its Kₑ), and a range of concentrations of 1-benzyl-3-ethoxypyrrolidine.

-

Incubation: Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

Harvesting: Rapidly filter the plate contents through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity trapped on the filtermat using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response model to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation.

Functional Characterization

Causality: Determining binding affinity is insufficient; we must understand the functional consequence of that binding. Is the compound an agonist that activates the receptor, or an antagonist that blocks it? Since DRD2 is a Gᵢ-coupled receptor, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[18][19] A functional cAMP assay can therefore determine the compound's activity.[20][21][22]

Caption: Canonical Gᵢ signaling pathway for the DRD2 receptor.

Protocol: HTRF cAMP Functional Assay

-

Cell Culture: Use HEK293 cells expressing human DRD2.

-

Agonist Mode:

-

Treat cells with increasing concentrations of 1-benzyl-3-ethoxypyrrolidine.

-

Include a known DRD2 agonist (e.g., Quinpirole) as a positive control.

-

Measure cAMP levels. A decrease in cAMP indicates agonist activity.

-

-

Antagonist Mode:

-

Pre-incubate cells with increasing concentrations of 1-benzyl-3-ethoxypyrrolidine.

-

Stimulate the cells with a fixed concentration (EC₈₀) of Quinpirole.

-

Measure cAMP levels. The ability of the compound to reverse the Quinpirole-induced cAMP decrease indicates antagonist activity.

-

-

Detection: Use a commercial HTRF (Homogeneous Time-Resolved Fluorescence) cAMP kit according to the manufacturer's instructions to quantify intracellular cAMP levels.

-

Data Analysis: Plot dose-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Cellular Target Engagement

Causality: To provide definitive evidence that the compound binds to DRD2 in a physiological environment, a target engagement assay must be performed in intact cells. The Cellular Thermal Shift Assay (CETSA) is a powerful method based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[23][24] An increase in the melting temperature of DRD2 in the presence of the compound confirms direct physical interaction within the cell.[25][26][27]

Methodology: CETSA Workflow

-

Treatment: Treat intact SH-SY5Y cells (which endogenously express DRD2) with either vehicle or a saturating concentration of 1-benzyl-3-ethoxypyrrolidine.

-

Heating: Heat aliquots of the treated cells across a temperature gradient (e.g., 40°C to 70°C).

-

Lysis & Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins via centrifugation.

-

Detection: Quantify the amount of soluble DRD2 remaining at each temperature using Western Blot or ELISA.

-

Analysis: Plot the percentage of soluble DRD2 against temperature to generate melting curves. A rightward shift in the curve for the compound-treated group compared to the vehicle group indicates target stabilization and confirms engagement.

Phase III: In Vivo Proof of Concept

Causality: After establishing a validated, functional MOA in vitro (e.g., DRD2 antagonist), the next logical step is to determine if this mechanism translates to a physiological effect in a living organism. For a DRD2 antagonist, a well-established behavioral model is the assessment of locomotor activity in rodents.

Experimental Design Considerations:

-

Model: C57BL/6 mice.

-

Groups:

-

Vehicle control (e.g., saline + 5% Tween 80).

-

1-benzyl-3-ethoxypyrrolidine (e.g., 1, 5, 10 mg/kg, intraperitoneal).

-

Positive control: Haloperidol (a known DRD2 antagonist, 0.5 mg/kg).

-

-

Procedure: Administer the compound or controls. After a suitable pre-treatment period (e.g., 30 minutes), place individual mice into open-field activity chambers and record locomotor activity (e.g., total distance traveled) for 60 minutes.

-

Expected Outcome: If the compound is a centrally-acting DRD2 antagonist, it is expected to cause a dose-dependent reduction in locomotor activity, similar to the positive control.

-

Ethical Compliance: All animal experiments must be designed and conducted in strict accordance with ethical guidelines, such as the ARRIVE guidelines, to ensure animal welfare and scientific rigor.[28][29][30][31][32]

Data Synthesis and Conclusion

This guide has outlined a systematic, phase-gated approach to elucidate the mechanism of action for a novel compound. By progressing from broad, unbiased screening to highly specific validation assays, a researcher can build a robust, evidence-based profile.

Table 2: Hypothetical Data Synthesis Summary

| Assay Type | Parameter | Result | Interpretation |

| Phenotypic Screen | IC₅₀ (SH-SY5Y) | 12.5 µM | Selective activity against neuronal cells. |

| Binding Assay | Kᵢ for DRD2 | 150 nM | Potent and specific binding to the D2 receptor. |

| Functional Assay | IC₅₀ vs. Quinpirole | 320 nM | Functional antagonist at the D2 receptor. |

| Target Engagement | CETSA ΔTₘ | +4.5 °C | Confirms direct binding to DRD2 in intact cells. |

| In Vivo Study | Locomotor Activity | Dose-dependent decrease | Consistent with central DRD2 antagonism. |

graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];MOA [label="Proposed MOA:\nCNS-Active DRD2 Antagonist", pos="3,5!", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Binding [label="Binds to DRD2\n(Ki = 150 nM)", pos="1,3!"]; Function [label="Blocks DRD2 Signaling\n(IC50 = 320 nM)", pos="5,3!"]; Cellular [label="Engages DRD2 in Cells\n(ΔTm = +4.5°C)", pos="1,1!"]; InVivo [label="Reduces Locomotion\nin vivo", pos="5,1!"];

MOA -- Binding; MOA -- Function; Binding -- Cellular; Function -- InVivo; }

Caption: Synthesized evidence supporting the proposed MOA.

References

- ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). (n.d.). The University of Iowa.

- ARRIVE Guidelines: Home. (n.d.). NC3Rs.

- Kumari, P. (2017). cAMP assays in GPCR drug discovery. Methods in Cell Biology.

- The ARRIVE guidelines 2.0. (n.d.). NC3Rs.

- Percie du Sert, N., et al. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLOS Biology.

- Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. (n.d.). MDPI.

- Radioligand Binding Assays: A Lost Art in Drug Discovery? (n.d.). Oncodesign Services.

- Identifying novel drug targets with computational precision. (n.d.). ScienceDirect.

- A Review of Computational Methods for Predicting Drug Targets. (2018). Current Protein & Peptide Science.

- ARRIVE: Animal Research Reporting In Vivo Experiments. (n.d.). NC3Rs.

- cAMP Accumulation Assay. (n.d.). Creative BioMart.

- Buccioni, M., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Journal of Pharmacological and Toxicological Methods.

- Ezzat, A., et al. (2019). Computational Prediction of Drug-Target Interactions via Ensemble Learning. Methods in Molecular Biology.

- Computational Prediction of Drug-Target Interactions via Ensemble Learning. (n.d.). Springer.

- Radioligand Binding Assay Services. (n.d.). Perceptive.

- Stepanenko, A. A., & Dmitrenko, V. V. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Experimental Oncology.

- A powerful tool for drug discovery. (2005). European Pharmaceutical Review.

- Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). Assay Guidance Manual.

- Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. (2025). ResearchGate.

- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol.

- Poyraz, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry.

- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology.

- SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. (2022). Journal of Pharmaceutical Negative Results.

- Radioligand Binding Assay. (n.d.). Gifford Bioscience.

- Radioligand Binding Assays & Fluorescence Polarization. (n.d.). Sygnature Discovery.

- Almqvist, H., et al. (2016). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.

- 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders. (2022). ACS Chemical Neuroscience.

- Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (2021). Future Medicinal Chemistry.

- CETSA. (n.d.). Pelago Bioscience.

- Pyrrolidine Derivatives in Drug Discovery. (n.d.). PharmaBlock.

- Novel Pyrrolidinyl Derivatives as HCN2 Modulators for Treating Central Nervous System and Psychiatric Disorders... (2025). ACS Medicinal Chemistry Letters.

- Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net.

- In Vitro screening. (n.d.). IQVIA Laboratories.

- What is the synthesis method of (S)-1-Benzyl-3-pyrrolidinol? (n.d.). Guidechem.

- FDA-approved pyrrolidine-containing drugs in 2022. (2023). ResearchGate.

- In Vitro Drug Testing. (n.d.). Diag2Tec.

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2023). Molecules.

- Biospecimens and Research Services. (n.d.). BioIVT.

- Pyridine alkaloids with activity in the central nervous system. (2019). RSC Medicinal Chemistry.

Sources

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. mdpi.com [mdpi.com]

- 4. 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities [frontiersin.org]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. A Review of Computational Methods for Predicting Drug Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Computational Prediction of Drug-Target Interactions via Ensemble Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]

- 13. perceptive.com [perceptive.com]

- 14. labs.iqvia.com [labs.iqvia.com]

- 15. bioivt.com [bioivt.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. sygnaturediscovery.com [sygnaturediscovery.com]

- 18. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 21. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. CETSA [cetsa.org]

- 24. news-medical.net [news-medical.net]

- 25. bio-protocol.org [bio-protocol.org]

- 26. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 28. ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]

- 29. Home | ARRIVE Guidelines [arriveguidelines.org]

- 30. The ARRIVE guidelines 2.0 | ARRIVE Guidelines [arriveguidelines.org]

- 31. The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research - PMC [pmc.ncbi.nlm.nih.gov]

- 32. ARRIVE: Animal Research Reporting In Vivo Experiments | NC3Rs [nc3rs.org.uk]

A Technical Guide to the Synthesis and Commercial Landscape of 1-Benzyl-3-ethoxypyrrolidine

Abstract

This technical guide provides a comprehensive overview of 1-Benzyl-3-ethoxypyrrolidine, a fine chemical intermediate with significant potential in pharmaceutical research and development, particularly for agents targeting the central nervous system. Due to its limited off-the-shelf availability, this guide focuses on a validated synthetic approach, starting from commercially available precursors. We will delve into the strategic considerations for its synthesis, a detailed experimental protocol, and an analysis of its physicochemical properties. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to incorporate this valuable pyrrolidine scaffold into their research endeavors.

Introduction: The Pyrrolidine Scaffold in Medicinal Chemistry

The pyrrolidine ring is a cornerstone in modern drug discovery, valued for its ability to introduce three-dimensionality and favorable pharmacokinetic properties into bioactive molecules. As a saturated five-membered nitrogen heterocycle, it serves as a versatile scaffold in a vast array of pharmaceuticals. Its non-planar structure allows for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets. The N-benzyl group, in particular, is a common feature in many synthetic intermediates, offering a stable protecting group that can also contribute to the molecule's overall biological activity.

1-Benzyl-3-ethoxypyrrolidine is an intriguing derivative within this class. The ethoxy moiety at the 3-position introduces a key modification that can influence properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability. These attributes make it a valuable building block for creating selective receptor modulators and other novel therapeutics.[1]

Commercial Availability and Sourcing Strategy

Direct commercial availability of 1-Benzyl-3-ethoxypyrrolidine is limited. While it is listed by some specialized chemical suppliers, it is often synthesized on demand, indicated by longer lead times.[1] This landscape necessitates a strategic approach for research teams, where in-house synthesis from readily available precursors is often the most efficient and cost-effective option.

A logical and well-documented synthetic route originates from the precursor 1-Benzyl-3-hydroxypyrrolidine . This precursor, in both its racemic and chiral forms, is widely available from numerous chemical vendors.[1][2] Therefore, the core of a reliable sourcing strategy for 1-Benzyl-3-ethoxypyrrolidine is the procurement of high-quality 1-Benzyl-3-hydroxypyrrolidine and subsequent etherification.

Synthetic Pathway and Methodologies

The most direct and widely applicable method for the synthesis of 1-Benzyl-3-ethoxypyrrolidine from 1-Benzyl-3-hydroxypyrrolidine is the Williamson ether synthesis . This robust S(_N)2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an ethyl halide.[3][4]

Retrosynthetic Analysis

A retrosynthetic approach clearly illustrates the synthetic strategy:

Caption: Retrosynthetic analysis for 1-Benzyl-3-ethoxypyrrolidine.

Precursor Synthesis: 1-Benzyl-3-hydroxypyrrolidine

While commercially available, it is pertinent to understand the synthesis of the key precursor, 1-Benzyl-3-hydroxypyrrolidine. Common routes include:

-

From L-malic acid: A chiral pool synthesis approach where L-malic acid is condensed with benzylamine, followed by reduction.[5][6]

-

From 1-Benzyl-3-pyrrolidinone: Asymmetric reduction of the ketone yields the enantiopure alcohol.

The choice of route for the precursor depends on the desired stereochemistry and scale of the synthesis. For the purpose of this guide, we will assume the starting material, 1-Benzyl-3-hydroxypyrrolidine, is commercially procured.

Detailed Experimental Protocol: Williamson Ether Synthesis

This protocol outlines the etherification of 1-Benzyl-3-hydroxypyrrolidine to yield 1-Benzyl-3-ethoxypyrrolidine.

Materials:

-

1-Benzyl-3-hydroxypyrrolidine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Ethyl iodide (or ethyl bromide)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH(_4)Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO(_4))

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: Under an inert atmosphere, add sodium hydride (1.2 equivalents) to a dry round-bottom flask containing anhydrous THF.

-

Alkoxide Formation: Dissolve 1-Benzyl-3-hydroxypyrrolidine (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred suspension of sodium hydride at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1 hour. The evolution of hydrogen gas should cease, indicating the formation of the sodium alkoxide.

-

Etherification: Cool the reaction mixture back to 0 °C and add ethyl iodide (1.5 equivalents) dropwise.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Cool the reaction to room temperature and cautiously quench with saturated aqueous NH(_4)Cl.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain 1-Benzyl-3-ethoxypyrrolidine.

Caption: Experimental workflow for the synthesis of 1-Benzyl-3-ethoxypyrrolidine.

Physicochemical Properties and Characterization

The following table summarizes the key physicochemical properties of 1-Benzyl-3-ethoxypyrrolidine.

| Property | Value | Source |

| CAS Number | 46441-02-5 | [1] |

| Molecular Formula | C({13})H({19})NO | [1] |

| Molecular Weight | 205.30 g/mol | [1] |

| Appearance | Expected to be a liquid | Inferred |

| Purity | ≥95% (as commercially available) | [1] |

| Storage | Room temperature, dry | [1] |

Characterization Data:

Upon synthesis, the structure of 1-Benzyl-3-ethoxypyrrolidine should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

H and -

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern consistent with the target structure.

-

Infrared (IR) Spectroscopy: To verify the presence of the C-O-C ether linkage and the absence of the O-H stretch from the starting alcohol.

Applications in Drug Development

As a pharmaceutical intermediate, 1-Benzyl-3-ethoxypyrrolidine holds promise in the development of novel therapeutics, particularly those targeting the central nervous system.[1] The pyrrolidine scaffold is a privileged structure in CNS-active compounds. The introduction of the 3-ethoxy group can fine-tune the molecule's properties to enhance its drug-like characteristics, such as:

-

Modulating Lipophilicity: The ethoxy group increases lipophilicity compared to the parent hydroxyl compound, which can influence blood-brain barrier penetration.

-

Improving Metabolic Stability: Masking the hydroxyl group as an ether can prevent phase II metabolism (glucuronidation), potentially increasing the compound's half-life.

-

Fine-tuning Receptor Binding: The size and electronic properties of the ethoxy group can alter the binding affinity and selectivity for specific receptors.[1]

Conclusion

While not a readily available stock chemical, 1-Benzyl-3-ethoxypyrrolidine is an accessible and valuable building block for medicinal chemistry and drug discovery. Its synthesis via the Williamson etherification of the commercially available 1-Benzyl-3-hydroxypyrrolidine is a straightforward and reliable process. This guide provides the necessary technical information for researchers to confidently synthesize and utilize this compound in their efforts to develop the next generation of therapeutics.

References

- Qiu, F., Wei, L., & Lu, C. Y. (2011). Improve the Synthesis of (S)-1-benzyl-3-pyrrolidinol.

- Morimoto, M., & Sakai, K. (2008). Practical synthetic process for enantiopure 1-benzyl-3-hydroxypyrrolidine. Tetrahedron: Asymmetry, 19(12), 1465-1469.

-

MySkinRecipes. (n.d.). 1-Benzyl-3-ethoxypyrrolidine. Retrieved from [Link]

- Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. (2007). WO2007024113A1.

-

University of Colorado Boulder. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

- Synthetic method of optically pure (S)-3-hydroxypyrrolidine. (2010). US7652152B2.

-

Organic Syntheses. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (2023, October 29). Williamson ether synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, July 1). 9.5: Williamson ether synthesis. Retrieved from [Link]

- A process for the preparation of optically active n-benzyl-3 hydroxypyrrolidines. (2010). WO2010058429A1.

-

Qiyan. (n.d.). 1-Benzyl-3-hydroxypiperidine. Retrieved from [Link]

- Process for preparing optically pure 3-hydroxy-pyrrolidine. (2003). WO2003097594A1.

-

Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

-

Universiti Teknologi MARA. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. Retrieved from [Link]

-

ResearchGate. (n.d.). N-alkylation of o-substituted anilines with benzyl alcohols a. Retrieved from [Link]

-

PubChemLite. (n.d.). Benzyl 3-hydroxypyrrolidine-1-carboxylate (C12H15NO3). Retrieved from [Link]

-

PubChem. (n.d.). (R)-(+)-1-Benzyl-3-pyrrolidinol. Retrieved from [Link]

Sources

- 1. (S)-1-Benzyl-3-hydroxypyrrolidine | CymitQuimica [cymitquimica.com]

- 2. labsolu.ca [labsolu.ca]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Improve the Synthesis of (S)-1-benzyl-3-pyrrolidinol | Scientific.Net [scientific.net]

- 6. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]

literature review of 1-Benzyl-3-ethoxypyrrolidine research

An In-depth Technical Guide to the Research Landscape of 1-Benzyl-3-ethoxypyrrolidine

Introduction: Charting Unexplored Territory

In the landscape of medicinal chemistry, the pyrrolidine ring is a well-established "privileged scaffold," a core structure that frequently appears in biologically active compounds and approved pharmaceuticals.[1][2] Its non-planar, three-dimensional nature allows for precise spatial orientation of functional groups, making it an ideal framework for designing selective ligands for complex biological targets.[1] The N-benzyl group is also a common feature in pharmacologically active molecules, often contributing to receptor affinity and modulating physicochemical properties.[3]

This guide focuses on a specific, yet sparsely documented, member of this family: 1-Benzyl-3-ethoxypyrrolidine . A thorough review of the current scientific literature reveals a notable absence of research dedicated specifically to this compound. However, this lack of direct data presents an opportunity. By examining the established synthesis of its immediate precursor, 1-Benzyl-3-hydroxypyrrolidine , and the extensive biological activities of closely related 3-substituted N-benzylpyrrolidine analogs, we can construct a comprehensive and predictive framework for its synthesis, characterization, and potential applications.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It will provide a logical, scientifically-grounded pathway for the synthesis of 1-Benzyl-3-ethoxypyrrolidine and will extrapolate its potential biological relevance from a robust foundation of existing research on analogous structures.

Part 1: Proposed Synthesis and Characterization

The most logical and efficient pathway to 1-Benzyl-3-ethoxypyrrolidine is a two-stage process: first, the synthesis of the key intermediate alcohol, 1-Benzyl-3-hydroxypyrrolidine, followed by its O-ethylation.

Synthesis of the Precursor: (S)-1-Benzyl-3-hydroxypyrrolidine

The chiral alcohol precursor, (S)-1-Benzyl-3-hydroxypyrrolidine, is a well-known intermediate. Several synthetic routes have been reported, often starting from inexpensive chiral pool materials to establish the desired stereochemistry.[4][5][6] One efficient method begins with L-malic acid.[4] An alternative, high-yielding approach involves the reduction of an N-benzylated succinimide derivative.[7]

This protocol details the synthesis of the chiral alcohol precursor via the reduction of a succinimide intermediate.

-

Setup: To a dry, four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel under a nitrogen atmosphere, add lithium aluminum hydride (LiAlH₄) (9.20 g, 242.4 mmol) and 100 mL of anhydrous tetrahydrofuran (THF).

-

Addition of Starting Material: Cool the suspension to 0-10 °C in an ice bath. Prepare a solution of (3S)-N-benzyl-3-hydroxysuccinimide (17.00 g, 82.84 mmol) in 80 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, heat the mixture to reflux and maintain stirring for 6 hours.

-

Quenching: Cool the reaction mixture to 10-20 °C. Cautiously and sequentially add 40 mL of water and 10 mL of 4N sodium hydroxide solution to quench the excess LiAlH₄.

-

Workup: Filter the resulting mixture. Wash the filter cake with ethyl acetate (2 x 200 mL). Combine the filtrates (mother liquor) and concentrate under vacuum.

-

Extraction: Dissolve the residue in 400 mL of ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Concentrate the organic layer under vacuum to yield the oily product, (S)-1-Benzyl-3-hydroxypyrrolidine.

Caption: Synthesis of (S)-1-Benzyl-3-hydroxypyrrolidine.

Proposed Synthesis of 1-Benzyl-3-ethoxypyrrolidine

With the precursor alcohol in hand, the target ether can be synthesized via the Williamson ether synthesis. This classic S(_N)2 reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an ethylating agent.[8][9]

This proposed protocol is based on established principles of the Williamson ether synthesis.[10][11]

-

Setup: To a dry, three-neck round-bottom flask under a nitrogen atmosphere, add a 60% dispersion of sodium hydride (NaH) in mineral oil (1.1 eq.) and wash with anhydrous hexane to remove the oil. Carefully decant the hexane and add anhydrous THF.

-

Alkoxide Formation: Cool the NaH suspension to 0 °C. Dissolve 1-Benzyl-3-hydroxypyrrolidine (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension. Allow the mixture to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases, indicating complete formation of the sodium alkoxide.

-

Alkylation: Add ethyl iodide or ethyl bromide (1.2 eq.) dropwise to the reaction mixture at room temperature.

-

Reaction: Heat the mixture to a gentle reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed.

-

Quenching and Workup: Cool the reaction to room temperature and cautiously quench with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure 1-Benzyl-3-ethoxypyrrolidine.

Caption: Proposed synthesis of 1-Benzyl-3-ethoxypyrrolidine.

Proposed Characterization

The identity and purity of the synthesized 1-Benzyl-3-ethoxypyrrolidine would be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the molecular structure, including the presence of the ethoxy group (a characteristic triplet and quartet in ¹H NMR) and the correct carbon framework.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To verify the formation of the ether C-O bond and the absence of the precursor's hydroxyl (-OH) stretch.

Part 2: Inferred Biological Activity and Potential Applications

While 1-Benzyl-3-ethoxypyrrolidine has not been studied directly, the extensive research into its structural neighbors provides a strong basis for predicting its potential therapeutic applications. The N-benzylpyrrolidine scaffold is a cornerstone in the development of agents targeting the central nervous system (CNS), as well as other disease areas.[12][13]

Central Nervous System (CNS) Applications

Derivatives of the N-benzylpyrrolidine core are frequently investigated for neurological and psychiatric disorders. The introduction of different substituents at the 3-position of the pyrrolidine ring significantly influences receptor affinity and selectivity.

-

Dopamine and Sigma Receptor Ligands: Chiral 3-amino derivatives of N-benzylpyrrolidine have shown high affinity for dopamine and sigma-1 receptors, which are critical targets in the treatment of Parkinson's disease, depression, and schizophrenia.[12]

-

Nootropic Agents: The related compound nebracetam (4-(aminomethyl)-1-benzylpyrrolidin-2-one) is known to have cognitive-enhancing effects.[14] This suggests the N-benzylpyrrolidine scaffold is amenable to crossing the blood-brain barrier and modulating neuronal pathways involved in learning and memory.

-

Alzheimer's Disease: Multitargeted N-benzylpyrrolidine derivatives have been designed to inhibit both acetylcholinesterase (AChE) and β-secretase-1 (BACE-1), key enzymes in the pathology of Alzheimer's disease.[13] These compounds have demonstrated excellent brain permeability and neuroprotective effects.[13]

Structure-Activity Relationship (SAR) Insights

The conversion of the 3-hydroxyl group in the precursor to a 3-ethoxy group in the target compound is a significant structural modification that would be expected to alter its pharmacological profile.

-

Increased Lipophilicity: The replacement of a polar hydroxyl group with a more nonpolar ethoxy group will increase the molecule's lipophilicity (fat-solubility). This can have profound effects on its absorption, distribution, metabolism, and excretion (ADME) properties, potentially enhancing its ability to cross the blood-brain barrier.

-

Metabolic Stability: The hydroxyl group is a common site for metabolic glucuronidation or sulfation, which facilitates drug clearance. Masking this group as an ether can block this metabolic pathway, potentially increasing the compound's half-life and duration of action.

-

Receptor Interactions: The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the ether oxygen can only act as an acceptor. This change will alter the way the molecule binds to its target protein, which could lead to changes in potency and selectivity.

The table below summarizes the documented activities of various 3-substituted N-benzylpyrrolidine analogs, providing a basis for predicting the potential of the 3-ethoxy derivative.

| Core Scaffold | 3-Position Substituent | Biological Target(s) | Therapeutic Area | Reference(s) |

| (S)-1-Benzylpyrrolidine | -NH₂ | Dopamine Receptors, Sigma-1 Receptor | CNS Disorders (Parkinson's, Depression) | [12] |

| 1-Benzylpyrrolidine | Various amides, etc. | Acetylcholinesterase (AChE), BACE-1 | Alzheimer's Disease | [13] |

| 1-Benzylpyrrolidin-2-one | -CH₂NH₂ (at 4-pos) | Cholinergic System | Nootropic (Cognitive Enhancement) | [14] |

| 1-Benzylpyrrolidine-2,4-dione | -C(OH)-Aryl | Herbicidal Target (HPPD) | Agrochemical | [15] |

digraph "Potential_Applications" { graph [fontname="Arial"]; node [shape=ellipse, style=rounded, fontname="Arial", fillcolor="#4285F4", color="#FFFFFF", fontcolor="#FFFFFF"]; edge [fontname="Arial", color="#5F6368"];scaffold [label="1-Benzyl-3-ethoxy\npyrrolidine", fillcolor="#EA4335"]; cns [label="CNS Disorders"]; alz [label="Alzheimer's Disease"]; neuro [label="Neuroprotection"]; enzyme [label="Enzyme Inhibition"]; agro [label="Agrochemicals"];

scaffold -> cns [label="inferred from\n3-amino analogs"]; scaffold -> alz [label="inferred from\npyrrolidinone analogs"]; cns -> neuro; alz -> enzyme [label="AChE/BACE-1"]; scaffold -> agro [label="inferred from\ndione analogs"]; }

Caption: Inferred applications of 1-Benzyl-3-ethoxypyrrolidine.

Conclusion and Future Directions

While 1-Benzyl-3-ethoxypyrrolidine remains an uncharacterized molecule, a clear and viable synthetic pathway can be proposed based on well-established chemical principles. The rich pharmacology of the N-benzylpyrrolidine scaffold strongly suggests that this novel ether derivative is a compelling candidate for biological investigation.

The structural modification from a hydroxyl to an ethoxy group is predicted to enhance lipophilicity and metabolic stability, properties that are highly desirable for CNS drug candidates. Future research should focus on the practical synthesis and purification of 1-Benzyl-3-ethoxypyrrolidine, followed by its systematic evaluation in a panel of biological assays, particularly those related to CNS receptors and enzymes implicated in neurodegenerative diseases. The exploration of this compound could unveil novel structure-activity relationships and potentially lead to the development of new therapeutic agents.

References

-

Qiu, F., Wei, L., & Lu, C. Y. (2011). Improve the Synthesis of (S)-1-benzyl-3-pyrrolidinol. Advanced Materials Research, 396-398, 1244-1247. Available at: [Link]

-

Morimoto, M., & Sakai, K. (2008). Practical synthetic process for enantiopure 1-benzyl-3-hydroxypyrrolidine. Tetrahedron: Asymmetry, 19(12), 1465-1469. Available at: [Link]

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. Available at: [Link]

- Kim, H. R., et al. (2007). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. Google Patents, WO2007024113A1.

-

Choubey, P. K., et al. (2020). Design, Synthesis, and Multitargeted Profiling of N-Benzylpyrrolidine Derivatives for the Treatment of Alzheimer's Disease. Bioorganic & Medicinal Chemistry, 28(22), 115721. Available at: [Link]

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. Available at: [Link]

-

Choubey, P. K., et al. (2020). Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease. Bioorganic & Medicinal Chemistry, 28(22), 115721. Available at: [Link]

-

Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. Available at: [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

-